molecular formula C17H23NO3 B14429749 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL CAS No. 81653-13-6

1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL

Cat. No.: B14429749
CAS No.: 81653-13-6
M. Wt: 289.4 g/mol
InChI Key: IADIIYOFMBGXRR-UHFFFAOYSA-N
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Description

1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a bis(2-methoxyethyl)amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL typically involves the reaction of naphthalene derivatives with bis(2-methoxyethyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-2-ylmethanol derivatives .

Scientific Research Applications

1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-{[Bis(2-hydroxyethyl)amino]methyl}naphthalen-2-OL
  • 1-{[Bis(2-methoxyethyl)amino]methyl}benzene-2-OL
  • 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-1-OL

Uniqueness: 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81653-13-6

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1-[[bis(2-methoxyethyl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C17H23NO3/c1-20-11-9-18(10-12-21-2)13-16-15-6-4-3-5-14(15)7-8-17(16)19/h3-8,19H,9-13H2,1-2H3

InChI Key

IADIIYOFMBGXRR-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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